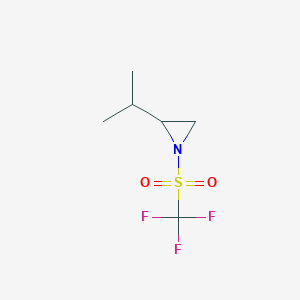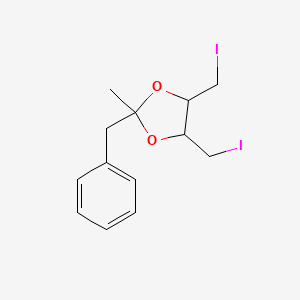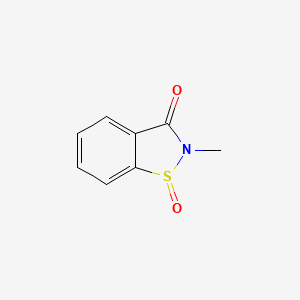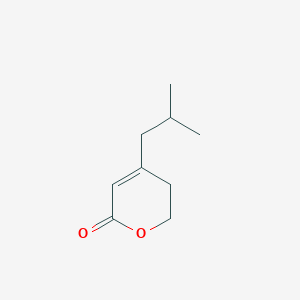
2-(Propan-2-yl)-1-(trifluoromethanesulfonyl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propan-2-yl)-1-(trifluoromethanesulfonyl)aziridine is a chemical compound known for its unique structure and reactivity It features an aziridine ring, which is a three-membered nitrogen-containing ring, substituted with a propan-2-yl group and a trifluoromethanesulfonyl group
Métodos De Preparación
The synthesis of 2-(Propan-2-yl)-1-(trifluoromethanesulfonyl)aziridine typically involves the reaction of aziridine with trifluoromethanesulfonyl chloride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent side reactions. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2-(Propan-2-yl)-1-(trifluoromethanesulfonyl)aziridine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aziridine ring can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Ring-Opening Reactions: The strained aziridine ring can undergo ring-opening reactions with nucleophiles, leading to a variety of products.
Common reagents used in these reactions include strong bases, oxidizing agents, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Propan-2-yl)-1-(trifluoromethanesulfonyl)aziridine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Propan-2-yl)-1-(trifluoromethanesulfonyl)aziridine involves its reactivity with various molecular targets. The aziridine ring’s strain makes it highly reactive, allowing it to interact with nucleophiles and electrophiles. The trifluoromethanesulfonyl group can enhance the compound’s electrophilicity, making it more reactive in certain conditions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.
Comparación Con Compuestos Similares
2-(Propan-2-yl)-1-(trifluoromethanesulfonyl)aziridine can be compared with other aziridine derivatives, such as:
2-(Propan-2-yl)aziridine: Lacks the trifluoromethanesulfonyl group, making it less reactive in certain conditions.
1-(Trifluoromethanesulfonyl)aziridine: Lacks the propan-2-yl group, which can affect its steric and electronic properties.
Propiedades
Número CAS |
196520-85-1 |
|---|---|
Fórmula molecular |
C6H10F3NO2S |
Peso molecular |
217.21 g/mol |
Nombre IUPAC |
2-propan-2-yl-1-(trifluoromethylsulfonyl)aziridine |
InChI |
InChI=1S/C6H10F3NO2S/c1-4(2)5-3-10(5)13(11,12)6(7,8)9/h4-5H,3H2,1-2H3 |
Clave InChI |
UKCBHEBTYNCWDW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CN1S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate](/img/structure/B12568057.png)
![2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran](/img/structure/B12568061.png)
![3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12568064.png)
![4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile](/img/structure/B12568071.png)
![(2R)-2-[(E)-(2,3-Dihydro-1H-inden-1-ylidene)amino]butan-1-ol](/img/structure/B12568078.png)


![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-](/img/structure/B12568097.png)


![(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)(3,5-diaminophenyl)methanone](/img/structure/B12568119.png)

![2-[(Chloroacetyl)oxy]ethyl N-ethyl-N-(3-methylphenyl)-beta-alaninate](/img/structure/B12568124.png)

